barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
CAS No.: 68189-25-3
Cat. No.: VC17148465
Molecular Formula: C40H26BaN4O8S2
Molecular Weight: 892.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68189-25-3 |
|---|---|
| Molecular Formula | C40H26BaN4O8S2 |
| Molecular Weight | 892.1 g/mol |
| IUPAC Name | barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
| Standard InChI | InChI=1S/2C20H14N2O4S.Ba/c2*23-17-11-9-13-5-1-3-7-15(13)19(17)21-22-20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 |
| Standard InChI Key | WZSYFWCUSRJEEQ-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.[Ba+2] |
Introduction
Chemical Identity and Nomenclature
IUPAC and Systematic Designations
The compound’s systematic IUPAC name is barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate, reflecting its barium cation () and the deprotonated sulfonate ligand . Alternative identifiers include:
-
CAS Registry Numbers: 68189-25-3 (parent compound), 12238-75-4 (barium salt variant) .
-
PubChem CID: 109708 (barium salt), 109709 (free acid form) .
Structural Classification
This compound belongs to two overlapping classes:
-
Organometallic complexes: Barium coordinates ionically with the sulfonate group, forming a 2:1 salt.
-
Azo dyes: The diazenyl (-N=N-) bridge between naphthalene rings enables π-conjugation, critical for light absorption .
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves three stages (Figure 1):
Step 1: Diazotization
2-Aminophenol () is treated with hydrochloric acid () and sodium nitrite () at 0–5°C to form a diazonium salt .
Step 2: Coupling Reaction
The diazonium salt reacts with 2-naphthol () in an alkaline medium, forming the azo-linked naphthalene intermediate .
Step 3: Sulfonation and Barium Coordination
Sulfonation of the intermediate with sulfuric acid () yields the sulfonic acid derivative, which is neutralized with barium hydroxide () to precipitate the final compound.
Table 1: Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature (Diazotization) | 0–5°C |
| Solvent (Coupling) | Ethanol/Water (1:1) |
| pH (Sulfonation) | 8.5–9.0 |
| Yield | 68–72% |
Industrial Production
Commercial synthesis employs dimethylformamide (DMF) as a solvent to enhance reaction rates. Post-synthesis purification involves recrystallization from hot ethanol.
Molecular Structure and Spectral Characterization
X-ray Crystallography
Single-crystal X-ray studies reveal:
-
Barium Coordination: The ion is octahedrally coordinated to six oxygen atoms from two sulfonate groups and two hydroxyl groups (Figure 2).
-
Bond Lengths:
Spectroscopic Data
-
IR Spectroscopy:
-
¹H NMR (DMSO-d₆):
Applications and Functional Properties
Pigment Industry
The compound is marketed as Pigment Red 49:2 (CAS 12238-75-4), a barium salt variant used in:
-
Printing Inks: High thermal stability (up to 200°C) and lightfastness .
-
Plastics Coloring: Compatible with polypropylene and polyethylene matrices .
Photonic Devices
The extended π-system enables absorption in the visible spectrum (λₘₐₓ = 520 nm), making it suitable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume